
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is a compound that combines iron, lithium, fluoride, and phosphate ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+) lithium fluoride hydrogen phosphate can be achieved through several methods. One common approach involves the reaction of iron(II) sulfate, lithium fluoride, and phosphoric acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+) lithium fluoride hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The iron(II) ion can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in reduction reactions where the iron(III) ion is reduced back to iron(II).
Substitution: Fluoride ions in the compound can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Iron(III) lithium fluoride hydrogen phosphate.
Reduction: Iron(II) lithium fluoride hydrogen phosphate.
Substitution: Compounds like iron(2+) lithium chloride hydrogen phosphate.
Applications De Recherche Scientifique
Iron(2+) lithium fluoride hydrogen phosphate has several scientific research applications:
Energy Storage: It is investigated as a potential cathode material for lithium-ion batteries due to its high theoretical energy density.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: It is used in the development of advanced materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of iron(2+) lithium fluoride hydrogen phosphate involves the interaction of its constituent ions with other chemical species. In energy storage applications, the lithium ions migrate through the compound’s structure, facilitating charge transfer and energy storage. The iron ions can undergo redox reactions, contributing to the compound’s catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(II) fluoride (FeF2): Used as a cathode material in lithium-ion batteries.
Lithium iron phosphate (LiFePO4): A well-known cathode material with high thermal stability and safety.
Iron(III) phosphate (FePO4): Used in various industrial applications, including as a precursor for lithium iron phosphate.
Uniqueness
Iron(2+) lithium fluoride hydrogen phosphate is unique due to its specific combination of ions, which imparts distinct properties such as high energy density and catalytic activity
Propriétés
Numéro CAS |
484039-93-2 |
|---|---|
Formule moléculaire |
FFeHLiO4P |
Poids moléculaire |
177.8 g/mol |
Nom IUPAC |
lithium;hydrogen phosphate;iron(2+);fluoride |
InChI |
InChI=1S/FH.Fe.Li.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;+2;+1;/p-3 |
Clé InChI |
IYHPPEDNKYRLNK-UHFFFAOYSA-K |
SMILES canonique |
[Li+].OP(=O)([O-])[O-].[F-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


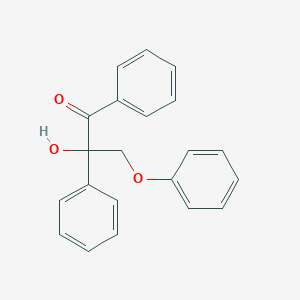
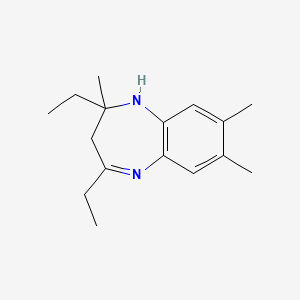
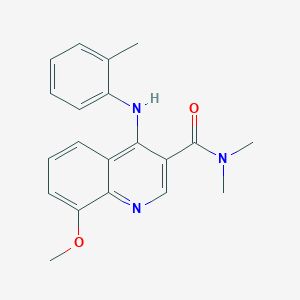
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
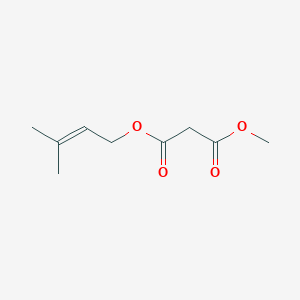

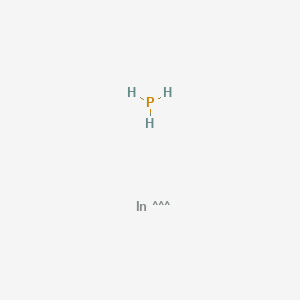

![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
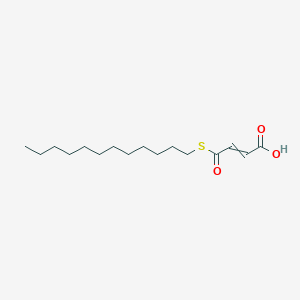

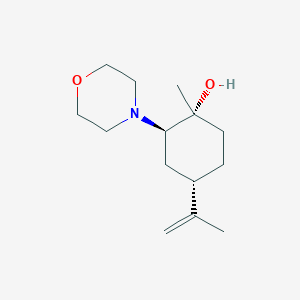
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
